molecular formula C20H20N2O5S B2749182 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 441290-33-1

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2749182
CAS No.: 441290-33-1
M. Wt: 400.45
InChI Key: FMTIIDXKFWENHZ-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of multiple methoxy groups and a thiazole ring, which contribute to its unique chemical properties and potential biological activities .

Preparation Methods

The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the Michael addition of N-heterocycles to chalcones, which can be catalyzed by ionic organic solids . Industrial production methods may vary, but they generally focus on optimizing yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a notable example, where the compound can participate in carbon-carbon bond formation . Common reagents used in these reactions include palladium catalysts and boron reagents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound may also be explored for its potential use in developing new pharmaceuticals and therapeutic agents. Additionally, it has applications in the industry as a precursor for various chemical reactions and processes.

Comparison with Similar Compounds

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can be compared with other similar compounds, such as N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives and 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . These compounds share structural similarities, such as the presence of methoxy groups and heterocyclic rings, but they may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-24-13-5-6-16(18(10-13)27-4)17-11-28-20(21-17)22-19(23)12-7-14(25-2)9-15(8-12)26-3/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTIIDXKFWENHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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